N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
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Overview
Description
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzothiazole core, a dioxino ring, and a piperidine moiety. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential as a therapeutic agent due to its unique interactions with biological targets. Additionally, its properties make it suitable for use in material science, where it can be incorporated into polymers and other advanced materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Compared to other similar compounds, N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide stands out due to its unique combination of structural features. Similar compounds include other benzothiazole derivatives and dioxino-containing molecules. the presence of the piperidine moiety and the thiophen-2-ylsulfonyl group gives it distinct chemical and biological properties .
Biological Activity
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. Its structure includes:
- Dioxino and Benzothiazole Rings : These fused rings are known for their diverse biological activities.
- Piperidine and Carboxamide Moieties : These groups are often associated with enhanced binding affinity to biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties.
Table 1: Anticancer Activity Data
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 10.28 | ERK inhibition |
Compound B | A549 | 8.107 | Apoptosis induction |
Compound C | HepG2 | 0.877 | Caspase activation |
The compound's structural features suggest it may exhibit similar mechanisms of action as noted in other studies. For instance, the induction of apoptosis and cell cycle arrest have been observed in various cancer cell lines when treated with structurally related compounds.
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor. Studies have indicated that derivatives of benzothiazole can inhibit key enzymes involved in cancer progression and metabolic pathways.
Table 2: Enzyme Inhibition Data
Enzyme Target | Compound Tested | IC50 (nM) |
---|---|---|
Squalene synthase | Compound D | 15 |
Cholesterol synthase | Compound E | 2.9 |
These findings suggest that the compound could be developed further for therapeutic applications targeting metabolic diseases.
Case Study 1: Antitumor Effects
A study investigated the effects of a related compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.
Case Study 2: Pharmacokinetics
Research on the pharmacokinetics of compounds with similar structures revealed favorable absorption and distribution profiles. After oral administration, compounds were rapidly absorbed with a notable presence in liver tissues, suggesting effective targeting of hepatic cancers.
Properties
IUPAC Name |
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S3/c1-2-24-15-12-16-17(29-10-9-28-16)13-18(15)31-21(24)22-20(25)14-5-7-23(8-6-14)32(26,27)19-4-3-11-30-19/h3-4,11-14H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJHQFLLFIMAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC3=C(C=C2SC1=NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.